molecular formula C15H21ClN2O B12735476 4'-Chloro-beta-methyl-1-piperidinepropionanilide CAS No. 108971-38-6

4'-Chloro-beta-methyl-1-piperidinepropionanilide

Cat. No.: B12735476
CAS No.: 108971-38-6
M. Wt: 280.79 g/mol
InChI Key: KLTLHPHUKCCGCQ-UHFFFAOYSA-N
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Description

4’-Chloro-beta-methyl-1-piperidinepropionanilide is a chemical compound with the molecular formula C15H21ClN2O and a molecular weight of 280.83 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-beta-methyl-1-piperidinepropionanilide typically involves the reaction of 4-chloroaniline with beta-methyl-1-piperidinepropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-beta-methyl-1-piperidinepropionanilide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4’-Chloro-beta-methyl-1-piperidinepropionanilide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products

Mechanism of Action

The mechanism of action of 4’-Chloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-beta-methyl-1-piperidinepropionanilide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research .

Properties

CAS No.

108971-38-6

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-piperidin-1-ylbutanamide

InChI

InChI=1S/C15H21ClN2O/c1-12(18-9-3-2-4-10-18)11-15(19)17-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19)

InChI Key

KLTLHPHUKCCGCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)Cl)N2CCCCC2

Origin of Product

United States

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